Niobium n-propoxide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
niobium(5+);propan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFRZVAXRQUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NbO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547382 | |
| Record name | Niobium(5+) pentapropan-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38874-17-8 | |
| Record name | Niobium(5+) pentapropan-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium(V) propoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Characterization Techniques for Niobium N Propoxide and Derived Materials
Spectroscopic Analysis for Structural and Electronic Elucidation
Spectroscopic techniques are indispensable for probing the atomic and molecular level characteristics of niobium n-propoxide and its derivatives. They provide detailed information on chemical bonding, electronic states, and phase composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For this compound and related systems, both proton (¹H) and niobium-93 (⁹³Nb) NMR are particularly informative.
¹H NMR can be used to characterize the organic propoxide ligands. For instance, in the closely related niobium isopropoxide, the ¹H NMR spectrum shows characteristic signals corresponding to the protons of the isopropoxy groups. researchgate.net By analogy, for this compound, distinct resonances for the α, β, and γ protons of the n-propoxy chain would be expected, providing insight into the ligand structure and its potential hydrolysis or exchange reactions.
⁹³Nb NMR provides direct insight into the coordination environment of the niobium atom. rsc.org The ⁹³Nb nucleus is 100% naturally abundant and has a high magnetogyric ratio, making it a sensitive nucleus for NMR studies. northwestern.eduproceedings.science However, it is a quadrupolar nucleus (spin I = 9/2), which results in broad spectral lines due to strong quadrupolar interactions. proceedings.science Despite this challenge, ⁹³Nb NMR can distinguish between different niobium species in solution and in the solid state. rsc.orgpascal-man.com The chemical shift is highly sensitive to the coordination number and the nature of the ligands attached to the niobium center. For example, studies on the solvolysis of niobium pentachloride with alcohols have shown that ⁹³Nb NMR can identify various substitution products like NbCl₅₋ₓ(OR)ₓ. rsc.org A saturated solution of K[NbCl₆] in acetonitrile (B52724) is often used as an external standard for ⁹³Nb chemical shifts. northwestern.edu
Variable-temperature NMR studies can provide information on dynamic processes, such as ligand exchange or fluxional behavior of oligomeric species in solution.
Table 1: Representative NMR Data for Niobium Compounds
| Nucleus | Compound Type | Key Findings | Reference(s) |
| ¹H | Niobium Isopropoxide (analogous) | Shows characteristic peaks for the protons of the alkoxy ligands, useful for confirming ligand structure and purity. | researchgate.net |
| ⁹³Nb | Organoniobium Compounds / Niobium Halides | Chemical shifts are sensitive to coordination environment and ligand substitution. Can distinguish between monomeric and dimeric species. | rsc.org |
| ⁹³Nb | Solid Niobates | Advanced solid-state techniques (e.g., MQMAS) are required to overcome broad lines from quadrupolar interactions. | proceedings.sciencepascal-man.com |
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is extensively used to characterize the transformation of this compound into niobium oxide. The FTIR spectrum provides a "fingerprint" of the material, revealing information about chemical bonds.
In materials derived from this compound, characteristic absorption bands are observed. A broad band around 3400 cm⁻¹ and a peak near 1630 cm⁻¹ are typically assigned to the stretching and bending vibrations of adsorbed water molecules and surface hydroxyl groups, respectively. jnanoworld.com The most significant region for identifying niobium oxide structures is between 400 and 1000 cm⁻¹. researchgate.net Strong bands in this region are attributed to the vibrations of Nb-O and Nb-O-Nb bonds within the NbO₆ octahedra that form the backbone of the oxide structure. jnanoworld.comresearchgate.net For example, a peak around 800-950 cm⁻¹ can be related to Nb=O stretching vibrations, while bands in the 500-700 cm⁻¹ range are often associated with Nb-O-Nb bridging bonds. researchgate.netjnanoworld.comresearchgate.net The disappearance of C-H stretching and bending vibrations from the n-propoxide ligand upon calcination confirms the complete conversion to the inorganic oxide.
Table 2: Key FTIR Vibrational Bands for Niobium Oxide Materials
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference(s) |
| ~3400 | O-H stretching of adsorbed water/hydroxyl groups | Indicates the presence of surface hydration or hydroxyls. | jnanoworld.com |
| ~1630 | H-O-H bending of adsorbed water | Confirms the presence of physisorbed water molecules. | jnanoworld.com |
| 900 - 1050 | Stretching vibrations of terminal Nb=O bonds | Indicates the presence of highly distorted NbO₆ units or surface species. | researchgate.net |
| 500 - 880 | Stretching vibrations of Nb-O-Nb bridging bonds | Characteristic fingerprint of the niobium oxide network (NbO₆ octahedra). | researchgate.netjnanoworld.comresearchgate.net |
Raman spectroscopy is a complementary vibrational technique to FTIR that is particularly sensitive to the crystalline structure and symmetry of materials. It is an effective, non-destructive probe for identifying the various polymorphs of Nb₂O₅, such as the pseudohexagonal (TT), orthorhombic (T), and monoclinic (H) phases, which often form upon calcination of precursors like this compound. scielo.brkek.jp
The Raman spectrum of Nb₂O₅ is dominated by modes related to the vibrations of the NbO₆ octahedra. jnanoworld.com Different crystalline phases exhibit distinct Raman fingerprints. For example, the orthorhombic T-Nb₂O₅ phase shows characteristic sharp peaks, with strong bands often observed in the 200-400 cm⁻¹ region (assigned to Nb-O-Nb bending modes) and the 500-1000 cm⁻¹ region (related to Nb-O stretching modes). scielo.brresearchgate.net The Raman bands in the 850-1000 cm⁻¹ range are often associated with highly distorted octahedral NbO₆ structures, while bands in the 500-700 cm⁻¹ region correspond to slightly distorted octahedra. researchgate.net The presence of broad bands can indicate an amorphous or poorly crystalline material. scielo.br
Table 3: Characteristic Raman Peaks for Orthorhombic Nb₂O₅
| Wavenumber (cm⁻¹) | Assignment | Crystalline Phase | Reference(s) |
| 227 - 307 | Bending modes of Nb-O-Nb linkages | Orthorhombic (T) | scielo.br |
| 521, 642, 689 | Symmetric/antisymmetric stretching of Nb-O-Nb | Orthorhombic (T) | scielo.br |
| ~843 | Stretching mode of Nb-O | Orthorhombic (T) | scielo.br |
| 970 - 1010 | Edge-sharing octahedra in Wadsley-Roth phases | Wadsley-Roth Phases | faraday.ac.uk |
UV-Visible (UV-Vis) spectroscopy, typically used in diffuse reflectance mode for solid powders, is employed to determine the optical properties and estimate the electronic band gap (E_g) of semiconductor materials like Nb₂O₅. The absorption of UV light corresponds to the excitation of electrons from the valence band to the conduction band. scielo.br
For Nb₂O₅ derived from sol-gel methods using alkoxide precursors, the material acts as a wide-band-gap semiconductor. scielo.brmdpi.com The band gap energy can be determined by extrapolating the linear portion of a Tauc plot. The value of the band gap is influenced by factors such as crystallinity, particle size, and the specific polymorphic phase. scielo.brscielo.br Reported band gap values for Nb₂O₅ are typically in the range of 3.1 to 4.0 eV. scielo.brmdpi.com For instance, studies have shown band gap values varying between 3.32 and 3.40 eV depending on the calcination temperature and synthesis route. scielo.brscielo.br This variation can be attributed to differences in crystal size and structural defects. scielo.brrsc.org
Table 4: Reported Band Gap Energies for Nb₂O₅ from Alkoxide Precursors
| Synthesis/Processing Condition | Crystalline Phase(s) | Band Gap (eV) | Significance | Reference(s) |
| Calcined at 500-750°C | Orthorhombic (T) | 3.32 - 3.40 | Band gap can be tuned by calcination temperature and resulting crystal size. | scielo.brscielo.br |
| N-doped Nb₂O₅ | Orthorhombic (T) | ~2.9 | Doping can narrow the band gap, shifting absorption to the visible region. | researchgate.net |
| Amorphous | Amorphous | ~3.4 | Corresponds to the fundamental absorption edge of the material. | rsc.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical states of the elements present in the top few nanometers of a material's surface. kek.jp
For niobium oxides, XPS is used to analyze the Nb 3d and O 1s core level spectra. The Nb 3d spectrum for fully oxidized Nb₂O₅ shows a characteristic doublet corresponding to the Nb 3d₅/₂ and Nb 3d₃/₂ spin-orbit components. kek.jpcore.ac.uk The binding energy of the Nb 3d₅/₂ peak is typically found around 207 eV for Nb⁵⁺. core.ac.ukcern.ch The presence of lower oxidation states, such as Nb⁴⁺ (in NbO₂) or Nb²⁺ (in NbO), results in peaks at lower binding energies. core.ac.uk Deconvolution of the Nb 3d spectrum can thus reveal the presence of different niobium oxide species on the surface. kek.jp The O 1s spectrum can also be deconvoluted to distinguish between oxygen in the oxide lattice (Nb-O-Nb) and oxygen in surface hydroxyl groups (Nb-OH) or adsorbed water. core.ac.uk Angle-resolved XPS (ARXPS) can be used to perform depth profiling of the surface layers, revealing the distribution of different oxide states. core.ac.uk
Table 5: Typical XPS Binding Energies for Niobium Oxides
| Core Level | Chemical State | Binding Energy (eV) | Reference(s) |
| Nb 3d₅/₂ | Nb⁵⁺ (Nb₂O₅) | ~207.0 - 207.5 | core.ac.ukcern.ch |
| Nb 3d₃/₂ | Nb⁵⁺ (Nb₂O₅) | ~209.7 - 210.2 | kek.jpcore.ac.uk |
| Nb 3d₅/₂ | Nb⁴⁺ (NbO₂) | ~205.0 - 206.0 | core.ac.uk |
| Nb 3d₅/₂ | Nb²⁺ (NbO) | ~203.5 - 204.0 | core.ac.uk |
| Nb 3d₅/₂ | Nb (metal) | ~202.2 - 202.5 | cern.ch |
| O 1s | Nb₂O₅ lattice | ~530.5 | core.ac.uk |
Morphological and Crystalline Characterization
Understanding the macroscopic and microscopic structure of materials derived from this compound is critical. Techniques like electron microscopy and X-ray diffraction provide this essential information on particle shape, size, and crystal structure.
Materials synthesized from this compound, typically via sol-gel or hydrothermal methods, can exhibit a range of morphologies, including nanoparticles, thin films, and mesoporous structures. mdpi.comosti.gov Scanning Electron Microscopy (SEM) is used to visualize the surface topography and particle morphology on a micrometer to nanometer scale. scielo.brmdpi.com Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the direct observation of nanoparticle size, shape, and lattice fringes, which give evidence of crystallinity. mdpi.comosti.gov
X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases and determining structural parameters of the synthesized materials. scielo.br Amorphous materials, often formed at low processing temperatures, show broad, diffuse scattering patterns. Upon calcination, distinct diffraction peaks emerge, corresponding to specific crystalline phases of Nb₂O₅. scielo.brnih.gov The most common polymorphs formed at moderate temperatures (500-800°C) are the pseudohexagonal (TT-Nb₂O₅) and orthorhombic (T-Nb₂O₅) phases. scielo.brmdpi.com At higher temperatures (above ~1000°C), the more stable monoclinic (H-Nb₂O₅) phase is typically formed. scielo.br The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. scielo.brnih.gov
Table 6: Common Crystalline Phases of Nb₂O₅ from Alkoxide Precursors
| Crystalline Phase | Crystal System | Typical Formation Temperature (°C) | Key Characteristics | Reference(s) |
| Amorphous | - | < 500 | Lacks long-range order, shows broad XRD pattern. | nih.gov |
| TT-Nb₂O₅ | Pseudohexagonal | 500 - 600 | Low-temperature crystalline phase. | scielo.br |
| T-Nb₂O₅ | Orthorhombic | 600 - 800 | Common phase obtained by calcining amorphous precursors. | scielo.brnih.gov |
| H-Nb₂O₅ | Monoclinic | > 1000 | Thermodynamically most stable phase. | scielo.brnih.gov |
X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis
X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials derived from this compound. Following synthesis and drying, materials such as niobium pentoxide gels are often amorphous to X-rays, showing no distinct diffraction peaks. nasa.govcore.ac.uk Thermal treatment, or calcination, induces crystallization, and XRD is used to track the evolution of different crystalline phases as a function of temperature.
Research on materials derived from niobium alkoxide precursors shows a typical phase transformation pathway:
Amorphous to Orthorhombic: The initially amorphous material crystallizes into a low-temperature orthorhombic phase (T-Nb₂O₅) at approximately 500°C to 570°C. nasa.govcore.ac.ukresearchgate.net
Orthorhombic to Monoclinic: Upon further heating, an irreversible transformation to the high-temperature monoclinic phase (H-Nb₂O₅ or α-Nb₂O₅) occurs at temperatures between 900°C and 1000°C. nasa.govcore.ac.ukresearchgate.net
The broadness of the diffraction peaks in an XRD pattern is inversely related to the size of the crystallites; very broad reflections are indicative of small crystallite sizes and low crystallinity. researchgate.net This allows for the estimation of grain size, which is a critical parameter for many applications.
Table 1: Crystalline Phases of Nb₂O₅ Derived from Alkoxide Precursors at Different Temperatures
| Temperature Range | Predominant Phase | Crystalline System | Key Characteristics |
| < 500°C | Amorphous | - | Lacks long-range crystalline order. nasa.govcore.ac.uk |
| ~500°C - 900°C | T-Nb₂O₅ | Orthorhombic | Low-temperature crystalline form. nasa.govcore.ac.ukresearchgate.net |
| > 900°C | H-Nb₂O₅ (α-Nb₂O₅) | Monoclinic | High-temperature, stable crystalline form. nasa.govcore.ac.ukresearchgate.net |
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and microstructure of materials synthesized from this compound. SEM images reveal critical information about particle shape, size distribution, and the degree of particle aggregation. researchgate.net For instance, SEM analysis of Nb₂O₅ prepared at different calcination temperatures shows distinct changes in morphology, from aggregated nanoparticles at lower temperatures to more defined, larger structures at higher temperatures. researchgate.net This technique is invaluable for optimizing synthesis parameters to achieve desired microstructural features, such as porous networks or dense thin films.
Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the detailed investigation of the nanostructure of materials. TEM analysis of Nb₂O₅ derived from niobium alkoxides can reveal well-dispersed nanoparticles with sizes often in the range of 2 to 4 nm. researchgate.net High-Resolution TEM (HRTEM) goes a step further by providing lattice imaging, where the atomic planes of a crystal can be visualized. These lattice fringes allow for the direct measurement of interplanar spacing, which can confirm the crystalline phase identified by XRD and reveal structural defects or distortions at the nanoscale. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of thin films prepared using this compound precursors. Unlike electron microscopy, AFM provides three-dimensional topographical maps of the surface at the nanoscale. researchgate.net This technique is used to quantify key surface parameters, such as root-mean-square (RMS) roughness and film thickness. researchgate.net For applications in coatings, electronics, and optics, controlling surface smoothness is critical, and AFM provides the quantitative data necessary to assess the quality of films produced via methods like sol-gel spin-coating.
Thermal and Volatility Studies of this compound Precursors
Understanding the thermal behavior of this compound is crucial for its application in deposition techniques like Chemical Vapor Deposition (CVD) and sol-gel synthesis, as the decomposition process dictates the final material's composition and purity.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For niobium alkoxides, TGA identifies the temperatures at which the organic ligands are removed and the precursor is converted into the metal oxide. The analysis reveals a multi-step decomposition process. An initial weight loss, often observed below 200°C, corresponds to the removal of moisture or residual solvents. researchgate.net The subsequent, more significant weight loss at higher temperatures represents the decomposition of the propoxide ligands.
Studies on related niobium alkoxides, such as niobium neopentoxide, show that the decomposition pathway can be influenced by the presence of adducts like pyridine. These adducts can enhance thermal stability, leading to complete combustion at higher temperatures (e.g., 310-330°C) and reducing carbon contamination in the final product. researchgate.netmocvd-precursor-encyclopedia.de In contrast, unadducted alkoxides can exhibit incomplete decomposition, resulting in significant carbon residue. researchgate.netmocvd-precursor-encyclopedia.de
Table 2: Representative Thermal Decomposition Data for Niobium Alkoxides
| Compound | Theoretical Weight Loss (%) | Actual Weight Loss (%) | Key Observation | Reference |
| Nb(OCH₂tBu)₅(py) | 78.1 | 74.6 | Continuous weight loss until decomposition at 280°C. | researchgate.netmocvd-precursor-encyclopedia.de |
| Nb(OCH₂tBu)₅(py-4-NMe₂) | 79.6 | 77.3 | Stable until ~210°C, with further decomposition above 300°C. | researchgate.netmocvd-precursor-encyclopedia.de |
| Nb₂(OCH₂tBu)₁₀ | 75.5 | 52.8 | Incomplete decomposition with significant carbon contamination. | researchgate.netmocvd-precursor-encyclopedia.de |
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events such as phase transitions, crystallization, and decomposition. For materials derived from this compound, DSC thermograms provide complementary information to TGA and XRD.
A typical DSC analysis of a niobium alkoxide-derived gel shows:
An endothermic peak: Occurring at lower temperatures (e.g., below 200°C), this peak corresponds to the energy absorbed for the evaporation of water and residual alcohol. researchgate.net
A sharp exothermic peak: This distinct peak, often observed around 570-578°C, is attributed to the heat released during the crystallization of the amorphous gel into the orthorhombic T-Nb₂O₅ phase. core.ac.ukresearchgate.net
A broad exothermic peak: At higher temperatures (e.g., ~950°C), a broader exotherm indicates the sluggish, kinetically controlled phase transition from the orthorhombic to the monoclinic H-Nb₂O₅ structure. researchgate.net
By analyzing the DSC peaks at various heating rates, kinetic parameters such as the activation energy for crystallization can be determined. For the crystallization of amorphous niobium pentoxide, an activation energy of 399 kJ/mol has been reported. nasa.govcore.ac.uk
Table 3: Key Thermal Events from DSC Analysis of Niobium Alkoxide-Derived Precursors
| Temperature | Thermal Event | Interpretation | Reference |
| < 200°C | Endotherm | Loss of crystal water and residual solvents. | researchgate.net |
| ~578°C | Sharp Exotherm | Crystallization of amorphous material into orthorhombic Nb₂O₅. | core.ac.uk |
| ~950°C | Broad Exotherm | Phase transition from orthorhombic to monoclinic Nb₂O₅. | researchgate.net |
Assessment of Precursor Volatility and Thermal Stability for Vapor-Phase Deposition
A critical evaluation of a precursor's suitability for vapor-phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), hinges on a thorough understanding of its volatility and thermal stability. For this compound, Nb(O^nPr)₅, these characteristics dictate the processing window—the range of temperatures and pressures at which the precursor can be effectively vaporized, transported, and decomposed in a controlled manner to yield high-quality niobium-based thin films.
The volatility of this compound is a measure of its tendency to vaporize. A desirable precursor for vapor-phase deposition should exhibit sufficient vapor pressure at relatively low temperatures to ensure adequate mass transport into the reaction chamber. This minimizes the need for high-temperature sublimation or evaporation sources, which can lead to premature decomposition of the precursor. While specific vapor pressure curve data for this compound is not extensively published in readily accessible literature, its behavior can be inferred from related niobium alkoxide compounds. Generally, metal alkoxides show an exponential increase in vapor pressure with temperature.
The thermal stability of this compound is equally crucial. The precursor must be stable enough to be vaporized and transported without decomposing in the delivery lines. However, it must also decompose cleanly and efficiently on the substrate surface at a temperature that is compatible with the desired deposition process and the substrate material. Thermogravimetric analysis (TGA) is a key technique used to determine the thermal stability of a precursor. A TGA curve plots the mass of a sample as a function of temperature, revealing the onset of decomposition and the temperature range over which it occurs.
For this compound, an ideal TGA profile would show a single, sharp weight loss step at the desired deposition temperature, indicating a clean and complete decomposition to the desired niobium oxide or nitride material, depending on the co-reactants used. The absence of significant residual mass at the end of the analysis is also a key indicator of an efficient precursor.
Research on analogous niobium alkoxides, such as niobium isopropoxide, provides insights into the expected thermal behavior of this compound. Studies on these related compounds often reveal a multi-step decomposition process, which can be influenced by the coordination chemistry of the niobium center and the nature of the alkyl groups. The initial weight loss in a TGA thermogram typically corresponds to the volatilization of the precursor, followed by subsequent decomposition steps at higher temperatures.
The following interactive data tables summarize the expected and comparative thermal properties of this compound relevant to its application in vapor-phase deposition.
Table 1: Estimated Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Estimated Vapor Pressure (Torr) |
| 100 | 0.1 - 0.5 |
| 120 | 0.5 - 1.5 |
| 140 | 1.5 - 3.0 |
| 160 | 3.0 - 6.0 |
| 180 | 6.0 - 10.0 |
Note: These are estimated values based on the behavior of similar metal alkoxides and are intended for illustrative purposes. Actual experimental data may vary.
Table 2: Summary of Thermal Decomposition Data for Niobium Alkoxide Precursors from TGA
| Compound | Onset of Decomposition (°C) | Major Decomposition Range (°C) | Residual Mass (%) |
| This compound | ~200 - 250 | 250 - 400 | < 5 |
| Niobium isopropoxide | ~180 - 230 | 230 - 380 | < 5 |
| Niobium ethoxide | ~220 - 270 | 270 - 420 | < 5 |
Note: The data presented are generalized from typical TGA results for niobium alkoxides and highlight the expected trends. The onset and range of decomposition can be influenced by experimental conditions such as heating rate and atmosphere.
Applications of Niobium N Propoxide As a Precursor in Advanced Materials Fabrication
Thin Film Deposition
Thin film deposition is a fundamental process in the manufacturing of electronic and optical devices. Niobium n-propoxide is a favored precursor in several of these methods due to its solubility and ability to controllably decompose to form niobium oxide-based materials.
The sol-gel process is a versatile and cost-effective wet-chemical technique used to produce high-purity and homogeneous thin films. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This compound, as a niobium alkoxide, is a common starting material in this process. The process generally involves dissolving the precursor in a solvent, followed by hydrolysis and condensation reactions to form a gel. This gel can then be applied to a substrate, often by spin-coating or dip-coating, and subsequently heat-treated to yield the final oxide film.
Niobium pentoxide (Nb2O5) is the most thermodynamically stable oxide of niobium and exhibits excellent chemical stability and corrosion resistance. The sol-gel method is widely employed for the synthesis of Nb2O5 thin films for various applications, including electrochromic devices and biocompatible coatings. In a typical synthesis, a niobium alkoxide like niobium ethoxide (chemically similar to n-propoxide) is dissolved in a solvent such as ethanol. The solution then undergoes hydrolysis and condensation to form a sol, which is then deposited on a substrate and annealed to produce the Nb2O5 film.
These films are often amorphous when heat-treated at lower temperatures (e.g., below 450 °C) and can become crystalline at higher temperatures. The resulting Nb2O5 films have been shown to be useful as cathodically coloring electrochromic electrodes in devices, exhibiting significant changes in optical transmittance upon the injection of ions like Li+.
This compound is also a key precursor in the sol-gel fabrication of more complex electroceramic thin films, which are materials with significant piezoelectric, ferroelectric, and dielectric properties.
Lead Magnesium Niobate (PMN): Lead magnesium niobate (Pb(Mg1/3Nb2/3)O3) is a relaxor ferroelectric material known for its exceptionally high dielectric constant. Sol-gel methods have been developed for the synthesis of PMN-based thin films, such as 0.7Pb(Mg1/3Nb2/3)O3-0.3PbTiO3 (PMN-PT). These processes can produce single-phase perovskite films when crystallized under specific conditions, for instance, using Rapid Thermal Processing (RTP) at temperatures between 600 and 700°C. The resulting PMN-PT thin films exhibit high dielectric constants, making them promising for high-value capacitor applications.
Niobium-Doped Lead Zirconate Titanate (PZT-N): Lead zirconate titanate (PZT) is a widely used piezoelectric material. Doping PZT with niobium enhances its piezoelectric and dielectric properties. The sol-gel technique can be utilized to produce niobium-doped PZT thin films. Donor doping with niobium, where Nb5+ substitutes for Ti4+ or Zr4+ in the perovskite structure, can improve the electrical properties of the material. These advanced films are suitable for applications in sensors, actuators, and non-volatile memory devices.
The final properties of sol-gel derived thin films are highly dependent on various processing parameters. Control over these parameters allows for the tailoring of the film's morphology, crystallinity, and, consequently, its functional performance.
Key parameters include the composition of the sol, the aging time of the sol, the deposition method (e.g., spin coating speed), and the post-deposition heat treatment (annealing or calcination) temperature and duration. For instance, the calcination temperature has a direct impact on the crystallite size and phase of Nb2O5 films. As the calcination temperature is increased, the surface roughness of the films can also increase. The pH of the colloidal solution can also influence the hydrolysis and condensation rates, which in turn affects the packing properties and porosity of the final product.
Table 1: Effect of Calcination Temperature on Sol-Gel Derived Nb2O5 Film Properties
| Calcination Temperature (°C) | Crystallite Size (nm) | Resulting Phase |
|---|---|---|
| 450 | 18 | Amorphous/Nanorod-like |
| 500 | 22 | Orthorhombic |
| 550 | 25 | Orthorhombic |
| 600 | 33 | Orthorhombic |
| 700 | 45 | Orthorhombic |
Data synthesized from research findings. Actual values may vary based on specific experimental conditions.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques capable of producing high-purity, high-performance thin films. In CVD, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. ALD is a subclass of CVD that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time, allowing for precise thickness control at the nanoscale.
While various precursors can be used, volatile niobium compounds are essential for these processes. Niobium alkoxides are suitable candidates due to their volatility, although other precursors like niobium halides (e.g., NbCl5) are also commonly used.
Niobium oxide thin films deposited by CVD and ALD are integral to a variety of electronic and optical applications due to their desirable properties, such as a high refractive index, excellent electrical insulation, and high dielectric constant.
Electronic Applications: In electronics, Nb2O5 films serve as dielectric layers in capacitors and as insulating materials in microelectronic devices. ALD, with its precise thickness control, is particularly well-suited for fabricating the ultrathin, high-quality films required for modern semiconductor manufacturing. These films can act as passivation layers or as part of more complex structures in devices like solar cells.
Optical Applications: The high refractive index of niobium oxide makes it an ideal material for optical coatings, such as anti-reflection coatings and filters. CVD and ALD can produce dense, uniform films with the precise thickness needed to achieve specific optical properties. These coatings are used in lenses, mirrors, and other optical components to enhance their performance.
Table 2: Comparison of Thin Film Deposition Techniques for Niobium Oxide
| Feature | Sol-Gel Processing | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |
|---|
| Precursor State | Liquid (
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Niobium-Containing Layers
Development of Volatile and Stable Precursors for Gas-Phase Techniques
Gas-phase deposition techniques, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), are cornerstone methods for fabricating high-quality thin films for microelectronics and other advanced applications. The success of these techniques is highly dependent on the properties of the metal-organic precursors used. An ideal precursor must exhibit sufficient volatility to be transported into the reaction chamber in the gas phase and possess adequate thermal stability to prevent premature decomposition before reaching the substrate.
Niobium alkoxides, including this compound, are a class of compounds that have been explored for these applications. While niobium halides like niobium chloride (NbCl₅) have high thermal stability, their low vapor pressure at room temperature presents challenges for consistent delivery. Conversely, niobium alkoxides generally exhibit higher vapor pressures, making them more amenable to gas-phase transport. However, their thermal stability can be a concern, as premature decomposition can lead to impurities, such as carbon, in the deposited film and a lack of control over the film growth.
The development of niobium precursors for CVD and ALD has focused on synthesizing molecules with an optimal balance of volatility and stability. This often involves the use of sterically bulky ligands or the formation of heteroleptic compounds to create monomeric species with enhanced volatility. While specific data on the vapor pressure and thermal decomposition profile of this compound is not extensively documented in publicly available literature, its utility as a precursor in thin-film deposition processes for advanced semiconductor manufacturing has been noted. It plays a role in producing niobium oxide films with high dielectric constants, which are crucial for next-generation memory devices and capacitors researchgate.net. The general challenge with alkoxide precursors is managing the potential for carbon contamination in the resulting films, which necessitates careful control over deposition parameters such as temperature and the choice of co-reactants.
Table 1: General Requirements for Niobium Precursors in Gas-Phase Deposition
| Property | Requirement for MOCVD/ALD | Rationale |
| Volatility | Sufficient vapor pressure at moderate temperatures | Enables consistent and controllable transport of the precursor to the substrate. |
| Thermal Stability | Stable in the gas phase during transport | Prevents premature decomposition, which can lead to particle formation and film impurities. |
| Reactivity | Controlled reactivity with the substrate or co-reactant | Allows for uniform and conformal film growth with self-limiting reactions in ALD. |
| Decomposition Products | Volatile and non-contaminating byproducts | Ensures the purity of the deposited thin film. |
| Physical State | Liquid at or near room temperature is often preferred | Facilitates easier handling and delivery compared to solids. |
Controlled Growth of Nanostructured Thin Films (e.g., Nanorods)
The use of this compound as a precursor extends to the fabrication of nanostructured thin films, where the morphology of the film is engineered to achieve specific properties. Techniques such as sol-gel processing and hydrothermal synthesis, which often utilize metal alkoxides, allow for the controlled growth of various nanostructures, including nanorods, nanotubes, and nanoflakes.
In a typical sol-gel process for thin film deposition, a solution of this compound in an appropriate solvent is hydrolyzed to form a sol, which is then deposited onto a substrate via spin-coating or dip-coating. Subsequent heat treatment leads to the formation of a crystalline niobium oxide thin film. By carefully controlling the reaction conditions—such as the concentration of the precursor, the type of solvent, the amount of water for hydrolysis, and the annealing temperature and duration—it is possible to influence the nucleation and growth kinetics of the niobium oxide crystals, thereby controlling the morphology of the resulting film.
For instance, hydrothermal methods have been successfully employed to synthesize niobium oxide nanorod arrays. While many studies use various niobium sources, the underlying principles of anisotropic crystal growth are applicable when using an alkoxide precursor like this compound. In such a process, the controlled hydrolysis and condensation of the precursor in the presence of structure-directing agents or under specific temperature and pressure conditions can promote crystal growth along a preferred crystallographic direction, leading to the formation of one-dimensional nanostructures like nanorods. The concentration of reactants and the reaction time and temperature are critical parameters that determine the final morphology of the niobium oxide film.
Table 2: Influence of Synthesis Parameters on Niobium Oxide Nanostructure Morphology
| Parameter | Effect on Morphology | Example Outcome |
| Precursor Concentration | Affects nucleation density and growth rate | Higher concentrations can lead to denser films or larger nanostructures. |
| Solvent | Influences precursor solubility and hydrolysis rate | Can affect the uniformity and microstructure of the film. |
| Hydrolysis Rate (e.g., water content) | Controls the rate of formation of Nb-O-Nb bonds | Rapid hydrolysis may lead to amorphous or poorly defined structures, while slow hydrolysis can promote crystalline growth. |
| Annealing Temperature | Governs crystallization and phase transformation | Higher temperatures generally lead to increased crystallinity and larger grain sizes. Can also induce phase transitions. |
| Additives/Surfactants | Can act as templates or capping agents | Can direct the growth of specific morphologies such as nanorods or nanopores. |
Nanomaterial Synthesis and Engineering
This compound is a versatile precursor for the bottom-up synthesis of niobium oxide nanomaterials. The ability to control the size, shape, and crystalline phase of these nanomaterials is crucial for their application in various fields, including catalysis, energy storage, and electronics.
Synthesis of Niobium Oxide Nanoparticles by Sol-Gel Methods
The sol-gel method is a widely used "wet chemical" process for synthesizing metal oxide nanoparticles, offering excellent control over purity, particle size, and surface area. researchgate.net Metal alkoxides are common precursors in this method due to their high reactivity towards water. The process involves the hydrolysis and subsequent polycondensation of the precursor in a solvent to form a "sol," a stable colloidal suspension of nanoparticles. researchgate.net This sol then evolves into a "gel," a three-dimensional solid network encapsulating the solvent. researchgate.net Finally, the gel is dried and calcined to remove organic residues and induce crystallization, yielding the desired metal oxide nanoparticles. researchgate.net
For the synthesis of niobium oxide (Nb₂O₅) nanoparticles, niobium alkoxides such as niobium (V) ethoxide are frequently used. researchgate.netnih.gov this compound can be used in a similar fashion. The synthesis typically involves dissolving the this compound in an alcohol, such as absolute ethanol, followed by the controlled addition of a hydrolyzing agent like water, often with a catalyst such as an acid or a base (e.g., ammonia). The choice of solvent, the ratio of water to the alkoxide, the pH of the solution, and the calcination temperature are all critical parameters that influence the characteristics of the resulting Nb₂O₅ nanoparticles, including their size, size distribution, and crystalline structure. scielo.br
Table 3: Parameters for Sol-Gel Synthesis of Niobium Oxide Nanoparticles
| Parameter | Role in Synthesis | Typical Values/Conditions | Resulting Nanoparticle Characteristics |
| Niobium Precursor | Source of niobium | Niobium (V) ethoxide, this compound | High purity Nb₂O₅ |
| Solvent | Dissolves the precursor | Absolute Ethanol, Isopropanol | Affects particle size and agglomeration |
| Hydrolyzing Agent | Induces hydrolysis and condensation | Water, often with Ammonia (B1221849) | Controls the rate of gelation |
| Calcination Temperature | Induces crystallization and removes organics | 500 - 750 °C scielo.br | Determines the crystalline phase and particle size |
| Calcination Time | Affects crystal growth | 2 - 4 hours | Influences the degree of crystallinity |
Tailoring Crystallization and Polymorph Formation (e.g., Orthorhombic, Hexagonal, Monoclinic Phases)
Niobium pentoxide is known for its polymorphism, existing in several different crystal structures, with the most common being the pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and monoclinic (H-Nb₂O₅) phases. researchgate.netnih.gov The specific polymorph of Nb₂O₅ determines many of its physical and chemical properties, including its catalytic activity and electrochemical performance. The use of this compound in sol-gel or hydrothermal synthesis provides a pathway to selectively form these polymorphs by carefully controlling the post-synthesis heat treatment.
Typically, the amorphous niobium oxide obtained from the hydrolysis and condensation of this compound at low temperatures can be transformed into different crystalline phases by calcination at specific temperatures. The pseudohexagonal TT-phase is generally formed at lower temperatures, while the orthorhombic T-phase and the monoclinic H-phase are formed at progressively higher temperatures. scielo.brnih.gov
The transformation temperatures can be influenced by the synthesis conditions and the presence of impurities. For example, sol-gel derived amorphous Nb₂O₅ typically crystallizes into the TT-phase at around 500 °C. nih.gov Further heating to between 600 °C and 800 °C leads to the formation of the orthorhombic T-phase. scielo.br The high-temperature monoclinic H-phase is typically obtained by heating to about 1000-1100 °C. scielo.br This ability to control the crystalline phase through thermal treatment of a material derived from a this compound precursor is crucial for tailoring the properties of the final niobium oxide material for specific applications.
Table 4: Polymorph Formation of Nb₂O₅ via Calcination of Alkoxide-Derived Precursor
| Crystalline Phase | Typical Calcination Temperature Range | Crystal System | Key Structural Features |
| TT-Nb₂O₅ | ~500 °C nih.gov | Pseudohexagonal | Low-temperature phase |
| T-Nb₂O₅ | 600 - 800 °C scielo.br | Orthorhombic | Intermediate-temperature phase |
| H-Nb₂O₅ | ≥ 1000 °C scielo.brnih.gov | Monoclinic | High-temperature, stable phase |
Catalytic and Photocatalytic Applications of Derived Niobium Oxide Materials
Niobium oxide materials derived from this compound exhibit interesting catalytic properties, particularly as solid acid catalysts. The ability to synthesize high-surface-area and phase-pure niobium oxide through sol-gel methods using this precursor is directly beneficial for catalytic applications.
Niobium Oxides as Solid Acid Catalysts for Organic Reactions
Niobium oxides, particularly in their hydrated form (niobic acid, Nb₂O₅·nH₂O), are recognized as effective solid acid catalysts. scielo.br Their acidity arises from the presence of both Brønsted and Lewis acid sites on their surface. osti.gov The concentration and strength of these acid sites are dependent on the crystal structure and the degree of hydration of the niobium oxide. osti.gov These materials are particularly noted for their water-tolerant acidity, making them suitable for reactions involving water as a reactant or a byproduct, such as esterification and hydrolysis. scielo.br
Niobium oxide catalysts can be prepared by the calcination of the amorphous niobium hydroxide gel obtained from the hydrolysis of this compound. The resulting material's properties, such as surface area and the nature of the acid sites, can be tuned by the calcination temperature. These catalysts have demonstrated high activity and selectivity in various acid-catalyzed organic reactions.
One prominent example is the esterification of carboxylic acids with alcohols to produce esters, a crucial reaction in the production of biofuels and fine chemicals. Niobium oxide-based catalysts have shown excellent performance in these reactions. For instance, in the esterification of fatty acids, niobium oxide catalysts can achieve high conversion rates. The performance of these catalysts is often attributed to their strong acid sites and high surface area, which provides a greater number of active sites for the reaction.
Table 5: Catalytic Performance of Niobium Oxide in an Esterification Reaction
| Reaction | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Furfuryl alcohol with ethanol | Nb₂O₅-NP | 140 | 3 | >95 | ~74 (to Ethyl Levulinate) | researchgate.net |
| Acetic acid with butanol | Mesoporous Nb₂O₅ | 120 | - | ~89 | - | researchgate.net |
| Oleic acid with ethanol | Amorphous Nb₂O₅ | 60 | 1 | - | - | iaea.org |
Note: The specific precursor for all catalysts in the table may not be exclusively this compound, but they represent the catalytic activity of niobium oxides in relevant organic reactions.
Photocatalytic Degradation of Organic Contaminants
Niobium pentoxide (Nb₂O₅), synthesized from this compound, has garnered significant interest as a photocatalyst for the degradation of organic pollutants in water and air. The photocatalytic activity of Nb₂O₅ stems from its electronic structure, which allows for the generation of electron-hole pairs upon irradiation with light of sufficient energy. These charge carriers can then participate in redox reactions that break down organic molecules.
The sol-gel method, utilizing this compound, is a common route to produce Nb₂O₅ with a high surface area and controlled porosity, which are crucial for efficient photocatalysis. Research has shown that the crystalline phase and morphology of the Nb₂O₅, which can be controlled during the synthesis process, significantly influence its photocatalytic performance. For instance, different crystalline forms of Nb₂O₅, such as the orthorhombic and pseudohexagonal phases, exhibit varying levels of activity in the degradation of organic dyes like methylene blue and rhodamine B.
The photocatalytic efficiency of niobium oxide-based materials is an active area of research, with studies demonstrating significant degradation of various organic pollutants. The table below presents a summary of research findings on the photocatalytic degradation of different organic contaminants using niobium oxide and related materials.
| Photocatalyst | Target Pollutant | Degradation Efficiency | Reference |
| N-doped Nb₂O₅ | Methylene Blue | Visible light activity | Recent Advances in Niobium-Based Materials for Photocatalytic Solar Fuel Production |
| ZnO/NiO Nanocomposite | Methylene Blue | ~64% after 180 mins | Efficient degradation of organic pollutants under solar irradiation using an n–p ZnO/NiO heterostructure. nih.gov |
| ZnO/NiO Nanocomposite | Methyl Orange | ~62% after 180 mins | Efficient degradation of organic pollutants under solar irradiation using an n–p ZnO/NiO heterostructure. nih.gov |
| KNbO₃ | Methylene Blue | More efficient than NaNbO₃ | Organic Dye Photodegradation Using Niobium-Alkali Perovskite Photocatalysts: The Effect of the Alkali. mdpi.com |
Role of Niobium Oxides as Catalyst Supports and Promoters
Niobium oxide, derived from precursors like this compound, serves as a highly effective catalyst support and promoter in various chemical reactions. Its acidic properties, thermal stability, and strong interaction with metal nanoparticles contribute to its utility in catalysis. The use of niobium oxide as a support can enhance the activity, selectivity, and stability of the active catalytic phase.
In reactions such as hydrodesulfurization (HDS), which is crucial for removing sulfur from petroleum products, niobium oxide has been investigated as a support for catalysts like cobalt-molybdenum (CoMo) and nickel-tungsten (NiW). Studies have shown that the acidity of the niobium oxide support plays a significant role in the catalytic activity. For instance, the catalytic activity in the HDS of 3-methylthiophene was found to be in the order of NiW/Nb₂O₅ > CoMo/Nb₂O₅. rsdjournal.org
Furthermore, niobium oxide can act as a promoter, where small additions of it to other catalysts can significantly improve their performance. The pronounced effect of niobium oxides as supports for metal or metal oxide catalysts is a subject of ongoing research. researchgate.net Niobium compounds are also explored for their catalytic applications in the conversion of biomass and its derivatives. mdpi.com
Energy Storage and Electronic Devices
The unique electronic and dielectric properties of niobium oxide make it a valuable material in the fabrication of energy storage and electronic devices. This compound is a key precursor for depositing thin films and creating nanostructures of niobium oxide for these applications.
Niobium-based oxides are emerging as promising electrode materials for batteries and supercapacitors due to their high potential window, which helps prevent the formation of lithium dendrites, and their rich redox chemistry. researchgate.net Nanostructured niobium oxides, synthesized from precursors like this compound, offer high surface areas and short diffusion paths for ions, which are beneficial for high-power energy storage.
In the realm of supercapacitors, niobium oxide exhibits pseudocapacitive behavior, which can provide higher energy densities than traditional electric double-layer capacitors. Research has demonstrated that niobium oxide-based electrodes can achieve high specific capacitance. The performance of these materials is highly dependent on their crystal structure and morphology.
The following table summarizes the specific capacitance of various niobium-based materials used in supercapacitors.
| Electrode Material | Specific Capacitance | Current Density | Reference |
| SnNb₂O₆ spherical composite | 294.02 F/g | 1 A/g | Enhancing Supercapacitor Performance with Zero-Dimensional Tin–Niobium Oxide Heterostructure Composite Spheres: Electrochemical Insights. mdpi.com |
| Nb₂O₅ | 177.94 F/g | 1 A/g | Enhancing Supercapacitor Performance with Zero-Dimensional Tin–Niobium Oxide Heterostructure Composite Spheres: Electrochemical Insights. mdpi.com |
| Li₄Ti₄.₉₂Nb₀.₀₈O₁₂ | 497 F/g | 1 A/g | Enhanced Electrochemical Performance of Li4Ti5O12 by Niobium Doping for Pseudocapacitive Applications. mdpi.com |
| Li₄Ti₄.₉₂Nb₀.₀₈O₁₂ | 400 F/g | 2 A/g | Enhanced Electrochemical Performance of Li4Ti5O12 by Niobium Doping for Pseudocapacitive Applications. mdpi.com |
| Li₄Ti₄.₉₂Nb₀.₀₈O₁₂ | 270 F/g | 4 A/g | Enhanced Electrochemical Performance of Li4Ti5O12 by Niobium Doping for Pseudocapacitive Applications. mdpi.com |
Niobium pentoxide is a dielectric material with a high dielectric constant, making it suitable for use in capacitors and other microelectronic components. Thin films of Nb₂O₅ can be deposited using methods such as chemical vapor deposition (CVD) and sol-gel synthesis, with this compound or niobium ethoxide serving as the precursor. iaea.org
The dielectric properties of Nb₂O₅ films are influenced by the deposition method, temperature, and stoichiometry. Research has shown that the dielectric constant of niobium oxide can vary significantly depending on the synthesis process and measurement conditions. mdpi.com For instance, a high dielectric constant of 47 was reported for Nb₂O₅ thin films prepared by direct liquid injection chemical vapor deposition using a Nb(OC₂H₅)₅ precursor. iaea.org Another study combining ellipsometric and EIS methods determined a dielectric constant of 93 ± 5 for Nb₂O₅. mdpi.com
The table below presents reported values for the dielectric constant of niobium oxide.
| Synthesis/Measurement Method | Dielectric Constant (ε) | Reference |
| Direct Liquid Injection Chemical Vapor Deposition | 47 | Dielectric properties and X-ray photoelectron spectroscopic studies of niobium oxide thin films prepared by direct liquid injection chemical vapor deposition method. iaea.org |
| Combined EIS and Ellipsometric Methods | 93 ± 5 | Determination of the Dielectric Constant of Niobium Oxide by Using Combined EIS and Ellipsometric Methods. mdpi.com |
| DC Reactive Sputtering | 8–16 | Determination of the Dielectric Constant of Niobium Oxide by Using Combined EIS and Ellipsometric Methods. mdpi.com |
| Not specified | 120 | Determination of the Dielectric Constant of Niobium Oxide by Using Combined EIS and Ellipsometric Methods. mdpi.com |
Niobium oxide is a versatile material for sensing and electrochromic applications. Its electrical resistance changes in the presence of certain gases, making it a candidate for gas sensors. Niobium-doped titania nanopowders, for example, have been investigated for their gas sensing properties. researchgate.net
In electrochromic devices, such as smart windows, niobium oxide thin films can change their optical properties upon the application of an electrical voltage. This is due to the intercalation of ions, such as lithium, into the crystal structure of the oxide. The synthesis of niobium oxide nanostructures with controlled morphology is crucial for optimizing the performance of these devices.
Biomedical Applications of Niobium Oxide Coatings and Nanoparticles
Niobium and its oxide are known for their excellent biocompatibility, corrosion resistance, and stability in physiological environments. nih.gov This makes them highly suitable for biomedical applications, particularly for coatings on medical implants and as nanoparticles for various therapeutic and diagnostic purposes. The sol-gel process, using precursors like this compound or ethoxide, is a versatile method for creating biocompatible niobium oxide coatings on substrates such as titanium and its alloys. nih.gov
Niobium oxide nanoparticles have also shown potential in biomedical applications due to their high surface area and biocompatibility, making them suitable as carriers for drug molecules. nih.gov Studies have indicated that these nanoparticles can exhibit antibacterial and bactericidal properties, as well as the ability to inhibit bacterial biofilm formation.
The table below summarizes some of the key findings from biocompatibility and biomedical application studies of niobium oxide.
| Application | Material | Key Findings | Reference |
| Implant Coatings | Sol-gel Nb₂O₅ on cp-titanium | Improved cell spreading, collagen I synthesis, and wettability compared to uncoated and TiO₂ coated titanium. | Biocompatible Nb2O5 thin films prepared by means of the sol-gel process. nih.gov |
| Implant Coatings | Sol-gel Nb₂O₅ on 316L Stainless Steel | Investigated for improved biocompatibility and corrosion resistance. | Sol-Gel Prepared Niobium Oxide and Silicon Oxide Coatings on 316L Stainless Steel for Biomedical Applications. alfred.edu |
| Nanoparticles | Niobium-based nanostructures | Demonstrated antibacterial and bactericidal properties against E. coli and inhibited biofilm formation. | A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. nih.gov |
| Drug Delivery | Nb₂O₅ nanoparticles | Suitable carriers for drug molecules due to high surface area and biocompatibility. | A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. nih.gov |
Theoretical and Computational Studies of Niobium Alkoxide Systems and Derived Materials
Density Functional Theory (DFT) Investigations of Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to niobium-containing materials to predict their geometric and electronic properties with high accuracy.
DFT calculations on niobium(V) alkoxide and aryloxide complexes reveal significant details about their molecular geometry. For instance, a distorted trigonal-bipyramidal geometry is often proposed for monomeric niobium(V) complexes. arabjchem.org In such a structure, the niobium center is coordinated to five oxygen atoms from the alkoxide or aryloxide ligands. The distortion from an ideal geometry is typically attributed to the steric bulk of the ligands. arabjchem.org
Studies on analogous niobium(V) aryloxide complexes, such as pentakis(2,4-dimethylphenoxo) niobium(V), provide insights into the probable bond lengths and angles in niobium n-propoxide. The Nb-O bond distances in such complexes are reported to be in the range of 1.95–1.98 Å. arabjchem.org These distances can indicate the degree of π-bonding contribution between the niobium and oxygen atoms. arabjchem.org In cationic niobium(V) alkoxide complexes, DFT calculations have been used to determine Natural Bond Orbital (NBO) charges, which show a significant positive charge on the niobium atom and negative charges on the oxygen atoms of the alkoxide ligands, confirming the polar nature of the Nb-O bond. acs.org
The electronic properties of niobium alkoxides are also elucidated using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for predicting the chemical reactivity of these complexes. A large HOMO-LUMO gap generally implies high chemical stability and low reactivity. arabjchem.org DFT calculations are also employed to understand the electronic structure of polyoxometalates incorporating niobium, which can be seen as molecular analogues for niobium oxides. These studies help in understanding the bond dissociation free energies and the electronic effects of niobium substitution. nih.gov
Table 1: Representative DFT-Calculated Parameters for Niobium(V) Alkoxide/Aryloxide Analogues
| Parameter | Compound/System | Calculated Value | Reference |
|---|---|---|---|
| Geometry | Pentakis(2,4-dimethylphenoxo) niobium(V) | Distorted trigonal-bipyramidal | arabjchem.org |
| Nb-O Bond Length | Pentakis(2,4-dimethylphenoxo) niobium(V) | 1.95 - 1.98 Å | arabjchem.org |
| Nb-O Bond Length | Cationic Nb(V) alkoxide complex | 1.8510(19) Å | acs.org |
| NBO Charge on Nb | Cationic Nb(V) alkoxide complex | +1.994 | acs.org |
| NBO Charge on O (alkoxide) | Cationic Nb(V) alkoxide complex | -0.697 | acs.org |
It is important to note that many niobium(V) alkoxides, including the closely related niobium(V) ethoxide, exist as dimers in solution and in the solid state. kaust.edu.sa These dimers typically adopt an edge-shared bioctahedral structure, where two niobium atoms are bridged by two alkoxide ligands. kaust.edu.sa This dimeric nature would significantly influence the electronic and structural properties compared to a monomeric species.
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior and Thermal Stability
Ab initio molecular dynamics (AIMD) is a simulation technique in which the forces between atoms are calculated on-the-fly from electronic structure calculations, providing a powerful tool to study the dynamic behavior and thermal stability of materials without the need for empirical potentials. q-chem.comstackexchange.com
For niobium alkoxides, AIMD could be employed to simulate the thermal decomposition process. Such simulations would involve heating a model of the this compound molecule or its dimer and observing the bond-breaking and bond-forming events over time. This would allow for the identification of initial decomposition pathways, volatile byproducts, and the nucleation of niobium oxide species.
Experimentally, the thermal behavior of gels derived from niobium pentaethoxide has been studied. These studies show that the amorphous niobium pentoxide gel crystallizes into the orthorhombic form of Nb₂O₅ at around 500°C. nasa.govcore.ac.uk This is followed by an irreversible transformation to the monoclinic α-Nb₂O₅ phase at temperatures between 900 and 1000°C. nasa.govcore.ac.uk The activation energy for the crystallization of the amorphous niobium pentoxide has been determined to be 399 kJ/mol. nasa.gov AIMD simulations could provide a theoretical basis for understanding these phase transformations at the atomic scale.
The dynamic behavior of niobium alkoxides in solution, including ligand exchange reactions and the initial stages of hydrolysis and condensation, could also be modeled using AIMD. This would provide a molecular-level understanding of the sol-gel process, which is a common application for these precursors.
Table 2: Experimental Thermal Decomposition Data for Niobium Alkoxide-Derived Materials
| Process | Precursor System | Temperature (°C) | Product | Reference |
|---|---|---|---|---|
| Crystallization | Amorphous Nb₂O₅ gel from Nb(OC₂H₅)₅ | ~500 | Orthorhombic Nb₂O₅ | nasa.govcore.ac.uk |
| Phase Transformation | Orthorhombic Nb₂O₅ | 900 - 1000 | Monoclinic α-Nb₂O₅ | nasa.govcore.ac.uk |
Computational Approaches to Elucidate Structure-Activity Relationships in Niobium-Based Systems
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its properties and biological or chemical activity. mdpi.com In the context of niobium-based systems, computational approaches can be used to establish correlations between the molecular structure of precursors like this compound and the properties of the resulting materials.
For instance, in the formation of niobium oxide films or nanoparticles via sol-gel processing, the structure of the alkoxide precursor plays a crucial role. The size and branching of the alkyl group in the alkoxide ligand can affect the rates of hydrolysis and condensation reactions. The Partial Charge Model, a computational approach, has been used to predict the dependence of hydrolysis rates on the type of alcohol and the nature of leaving groups in niobium chloroalkoxides. rsc.org Such models can help in understanding how the n-propyl group in this compound influences its reactivity compared to other alkoxides like ethoxide or isopropoxide.
Computational studies can also be used to investigate the relationship between the structure of modified niobium alkoxide precursors and the properties of the final materials. For example, reacting niobium(V) ethoxide with multidentate ligands can lead to new niobium alkoxide compounds with different nuclearities and coordination environments. kaust.edu.saacs.org The properties of these modified precursors can be modeled to predict their suitability for producing mixed metal oxide thin films with specific electrical or morphological characteristics. kaust.edu.saacs.org
Q & A
Basic: What synthetic methodologies are recommended for preparing high-purity niobium n-propoxide?
This compound is typically synthesized via sol-gel processes using metal alkoxide precursors. A hybrid sol-gel approach involves reacting niobium precursors (e.g., niobium chloride) with n-propanol under anhydrous conditions, stabilized by chelating agents like acetylacetone to prevent premature hydrolysis. Ethylene glycol methyl ether is commonly used as a solvent, and precise stoichiometric control ensures optimal ligand exchange . Purity is validated through elemental analysis (e.g., ICP-MS) and spectroscopic techniques (FTIR, NMR) to confirm alkoxide bonding and absence of residual solvents .
Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
Discrepancies in crystallographic data often arise from variations in synthesis conditions (e.g., humidity, temperature) or incomplete ligand substitution. To address this:
- Perform in situ X-ray diffraction (XRD) during synthesis to monitor phase transitions.
- Compare thermogravimetric analysis (TGA) data with theoretical decomposition profiles to identify impurities.
- Use density functional theory (DFT) simulations to model structural stability under different conditions .
Cross-referencing with high-purity standards (e.g., 99.99% niobium cubes ) ensures baseline comparability.
Basic: What role does this compound play in designing precursor solutions for thin-film deposition?
This compound acts as a critical precursor in oxide thin films (e.g., PNZT for MEMS devices). Its reactivity with zirconium/titanium alkoxides enables homogeneous mixing, while chelating agents (e.g., acetylacetone) stabilize the sol-gel solution. Key parameters include:
- Molarity : 0.6 M solutions optimize viscosity for spin-coating .
- Solvent selection : Ethylene glycol methyl ether balances volatility and solvation.
- Annealing : Post-deposition thermal treatment (500–700°C) ensures crystallization into perovskite phases .
Advanced: How can Taguchi methods optimize experimental parameters for this compound-based composites?
Taguchi’s orthogonal array design isolates critical factors (e.g., alkoxide ratio, annealing temperature) affecting material properties:
Define control factors (e.g., Nb:Zr:Ti molar ratios) and noise factors (e.g., ambient humidity).
Use ANOVA to quantify factor contributions to outcomes (e.g., dielectric constant, film adhesion).
Validate via signal-to-noise (S/N) ratios, prioritizing parameters with highest S/N for reproducibility .
This method efficiently identifies optimal conditions with minimal experimental runs.
Advanced: What analytical strategies address conflicting reports on this compound’s hygroscopic stability?
Contradictory stability data may stem from:
- Ambient exposure : Use glovebox techniques for synthesis and characterization.
- Spectroscopic validation : FTIR peaks at ~950 cm⁻¹ (Nb-O-C stretch) confirm ligand integrity; shifts indicate hydrolysis .
- Karl Fischer titration : Quantify trace moisture in solutions.
Cross-validate with thermogravimetric analysis (TGA) under inert atmospheres to differentiate thermal decomposition from moisture effects .
Basic: How is this compound integrated into microalloyed steel research?
While this compound itself is not directly used in steel microalloying, its parent metal (niobium) is critical. Lessons from niobium’s microalloying effects (e.g., 0.05% Nb enhancing hardness via pearlite refinement ) inform precursor design for Nb-doped coatings. Researchers adapt metallurgical data to optimize sol-gel-derived Nb-oxide layers for corrosion resistance .
Advanced: What experimental designs mitigate challenges in scaling this compound synthesis?
Scale-up issues (e.g., inhomogeneity, excess heat) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
